molecular formula C16H21N3O5 B2787027 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-morpholinopropyl)oxalamide CAS No. 900000-83-1

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-morpholinopropyl)oxalamide

Cat. No. B2787027
CAS RN: 900000-83-1
M. Wt: 335.36
InChI Key: ODRNCGFYESIVSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[d][1,3]dioxol-5-yl is a common motif in organic chemistry and is found in a variety of naturally occurring and synthetic molecules exhibiting a broad spectrum of biological activities . It’s often used in the synthesis of pharmaceuticals and other bioactive compounds .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a benzo[d][1,3]dioxol-5-yl moiety, which is a benzene ring fused with a 1,3-dioxole ring .


Chemical Reactions Analysis

Again, while specific reactions involving “N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-morpholinopropyl)oxalamide” are not available, similar compounds are often involved in reactions such as Pd-catalyzed C-N cross-coupling .

Scientific Research Applications

Chemical Interactions and Reactions

The compound N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-morpholinopropyl)oxalamide, through related chemical structures, has shown relevance in various scientific studies focusing on chemical reactions, synthesis processes, and pharmacological potential. For instance, studies have demonstrated the ability of related compounds to generate hydroxyl radicals from the simultaneous generation of superoxide and nitric oxide, highlighting their potential in oxidative stress-related research (Hogg et al., 1992).

Synthesis and Pharmacological Applications

Efficient synthetic pathways have been developed for compounds with similar structures, showcasing the importance of these chemical entities in drug development. For example, the synthesis of aprepitant, an NK(1) receptor antagonist, involves a process that includes morpholine derivatives, emphasizing the role of such structures in medicinal chemistry (Brands et al., 2003).

Biological Activities and Potential Therapeutic Uses

Compounds bearing the morpholine moiety, akin to this compound, have been investigated for various biological activities. For example, sulphonamides incorporating 1,3,5-triazine structural motifs, with morpholine substitutions, have been studied for their antioxidant, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibitory profiles, demonstrating potential therapeutic applications in treating diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).

Chemical Characterization and Analysis Techniques

X-ray photoelectron spectroscopy (XPS) analysis of membranes activated with related chemical compounds has provided insight into the surface chemical characterization, revealing the nature of the chemical bonding involved. This type of analysis is crucial for understanding the interactions at the molecular level that govern the functionality of chemically modified surfaces (Ariza et al., 2000).

Mechanism of Action

properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-(3-morpholin-4-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5/c20-15(17-4-1-5-19-6-8-22-9-7-19)16(21)18-12-2-3-13-14(10-12)24-11-23-13/h2-3,10H,1,4-9,11H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRNCGFYESIVSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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